Methyl 5-phenylisoxazole-3-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of methyl 5-phenylisoxazole-3-carboxylate and related compounds involves several strategies, including one-pot synthesis methods and reactions that leverage the isoxazole moiety for further functionalization. For example, Martins et al. (2002) reported the one-pot synthesis of 3-methylisoxazole-5-carboxamides, showcasing the versatility of isoxazole compounds in synthesis (Martins et al., 2002). Additionally, Biswas et al. (2013) developed a high-throughput synthesis of methyl 3,5-diaryl-isoxazoline-5-carboxylates, demonstrating the efficiency of synthesizing isoxazole derivatives in a large scale (Biswas et al., 2013).
Molecular Structure Analysis
The molecular structure of methyl 5-phenylisoxazole-3-carboxylate has been characterized through various spectroscopic methods. Lopes et al. (2011) studied the photochemistry and vibrational spectra of methyl 4-chloro-5-phenylisoxazole-3-carboxylate, providing insights into the molecular conformations and electronic structure of similar isoxazole derivatives (Lopes et al., 2011).
Chemical Reactions and Properties
Isoxazole derivatives, including methyl 5-phenylisoxazole-3-carboxylate, undergo various chemical reactions that highlight their reactivity and potential for further functionalization. For instance, the photoisomerization of isoxazoles to oxazoles under UV irradiation demonstrates the photochemical properties of these compounds, as studied by Lopes et al. (2011) (Lopes et al., 2011).
Scientific Research Applications
Photochemistry and Vibrational Spectra
Methyl 4-chloro-5-phenylisoxazole-3-carboxylate (MCPIC) has been studied for its photochemistry and vibrational spectra. It was synthesized and isolated in low temperature argon and xenon matrices. FTIR spectroscopy helped characterize its low energy conformers. Theoretical calculations and experimental observations confirmed the existence of multiple conformers, and in situ UV irradiation yielded the corresponding oxazole as the final photoproduct (Lopes et al., 2011).
Synthesis and Biological Activity
Methyl 5-hydroxy-4-oxo-4H-pyran-2-carboxylate, synthesized by esterification with comenic acid, was alkylated with phenylisoxazole to afford conjugates containing isoxazole moieties. These derivatives demonstrated synergetic effects in mixtures with the antitumor drug Temobel, used in brain tumors chemotherapy (Kletskov et al., 2018).
Electrophilic Substitution Mechanism
The nitration mechanism of phenylisoxazoles was studied, revealing nitration patterns at different positions of the phenyl group depending on the specific phenylisoxazole compound. This research offers insights into the electrophilic substitution mechanism in heteroaromatic compounds (Katritzky et al., 1975).
Bromination Insights
Research on the bromination of the methyl group of 3-aryl-5-methyl-isoxazole-4-carboxylate provides valuable information for synthesizing 3-aryl-5-formyl-isoxazole-4-carboxylate. The study highlights the synthesis process and potential applications in creating isoxazole-fused heterocycles (Roy et al., 2004).
Tautomerism of Heteroaromatic Compounds
Investigations into the tautomerism of 5-hydroxyisoxazoles and isoxazol-5-ones reveal the presence of OH, CH, and NH forms in various solvents. Understanding these properties is crucial for applications involving isoxazole compounds (Boulton & Katritzky, 1961).
Xanthine Oxidase Inhibition
5-Phenylisoxazole-3-carboxylic acid derivatives have been analyzed for their potential as xanthine oxidase inhibitors. These studies are significant for developing new non-purine xanthine oxidase inhibitors, which have applications in treating diseases like gout (Wang et al., 2010).
Synthesis of α-Aminopyrrole Derivatives
Methyl 5-aminopyrrole-3-carboxylates were synthesized from 4-methyleneisoxazol-3-ones. This study is crucial for the development of pyrrole-containing products, with potential applications in pharmacology and organic synthesis (Galenko et al., 2019).
Lithiation Studies
Research on the lithiation of 3,5-disubstituted isoxazoles highlights the formation of 4-lithio derivatives, crucial for synthesizing carboxylic acids and iodocompounds. This study has implications for organic synthesis and drug development (Micetich & Chin, 1970).
Future Directions
Given the significance of isoxazoles in drug discovery, there is a need to develop new eco-friendly synthetic strategies . This includes the exploration of metal-free synthetic routes for the synthesis of isoxazoles . As such, “Methyl 5-phenylisoxazole-3-carboxylate” and similar compounds may continue to be of interest in future research and development efforts.
properties
IUPAC Name |
methyl 5-phenyl-1,2-oxazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-14-11(13)9-7-10(15-12-9)8-5-3-2-4-6-8/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMPLCJOQBDGMKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NOC(=C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10358625 | |
Record name | Methyl 5-phenylisoxazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10358625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-phenylisoxazole-3-carboxylate | |
CAS RN |
51677-09-9 | |
Record name | Methyl 5-phenylisoxazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10358625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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